molecular formula C13H8Cl4O2S B1618275 2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl CAS No. 69797-52-0

2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl

Cat. No. B1618275
CAS RN: 69797-52-0
M. Wt: 370.1 g/mol
InChI Key: YZEHRYWBHHGNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl (TCMBP) is a halogenated aromatic compound that has been studied for its potential applications in various scientific fields. It is a derivative of biphenyl, a hydrocarbon with two benzene rings connected by a single bond. TCMBP has been used in a variety of studies due to its unique properties, such as its high solubility in water, low volatility, and low toxicity.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of sulfur-containing compounds, such as tetrazole derivatives, have been explored in various studies. For example, Al-Hourani et al. (2015) conducted docking studies and X-ray crystallography to determine the structures of two tetrazole derivatives, revealing insights into their crystalline forms and molecular interactions. These findings contribute to the understanding of such compounds' chemical properties and potential applications in materials science and molecular engineering (Al-Hourani et al., 2015).

Environmental Contaminants and Metabolism

Research on the metabolism of polychlorinated biphenyls (PCBs) has shown that these compounds can be metabolized into various methylsulfonyl metabolites, exhibiting a selective affinity for certain tissues in organisms. Studies have characterized these metabolites' binding in rat and mouse lung cytosol, suggesting potential implications for understanding PCBs' environmental and health impacts (Lund et al., 1985).

Antiestrogenic Effects

The antiestrogenic effects of aryl methyl sulfone metabolites of PCBs have been investigated in vitro, highlighting their potential impact on estrogen receptor-dependent gene expression. Such research contributes to understanding the environmental chemicals' endocrine-disrupting capabilities and their implications for wildlife and human health (Letcher et al., 2002).

Material Science Applications

In material science, the synthesis of sulfur-substituted compounds, such as tetrahedrane derivatives, offers insights into novel materials with unique properties. The synthesis and characterization of such compounds provide a foundation for developing advanced materials with potential applications in various technological fields (Ochiai et al., 2011).

Nonlinear Optics

The development of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been explored, showcasing the potential of these compounds in creating efficient nonlinear optical materials with high thermal stability and good transparency. This research is pivotal for advancing optical technologies and materials science (Chou et al., 1996).

properties

IUPAC Name

1,4-dichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-11(16)9(5-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEHRYWBHHGNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220084
Record name 1,1'-Biphenyl, 2,2',4',5-tetrachloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl

CAS RN

69797-52-0
Record name 1,1'-Biphenyl, 2,2',4',5-tetrachloro-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',4',5-tetrachloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.